molecular formula C11H18BN3O2 B13534713 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13534713
M. Wt: 235.09 g/mol
InChI Key: YUWUKFOSKWDWRB-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[1,2-b]pyrazole core fused with a 2,3-dihydro-1H-imidazole moiety. At the 7-position, it bears a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, a key functional moiety enabling Suzuki-Miyaura cross-coupling reactions. The boronic ester enhances stability and solubility in organic solvents, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-14-15-6-5-13-9(8)15/h7,13H,5-6H2,1-4H3

InChI Key

YUWUKFOSKWDWRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3NCCN3N=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole typically involves:

  • Construction of the imidazo[1,2-b]pyrazole heterocyclic core.
  • Introduction of the boronate ester substituent via borylation reactions, often employing pinacol borane derivatives.
  • Use of palladium-catalyzed cross-coupling or transition metal-catalyzed borylation methods to install the boronate ester at the desired position.

Specific Synthetic Route Example

One documented approach involves the following key steps:

Step Description Reagents & Conditions Yield & Notes
1 Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1-chloro-2-methoxyethane in presence of cesium carbonate in N,N-dimethylformamide (DMF), microwave irradiation at 160 °C for 30 min Quantitative yield (100%) after silica gel chromatography purification
2 Palladium-catalyzed cross-coupling to form the imidazo[1,2-b]pyrazole core bearing the boronate ester Use of dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·dichloromethane complex as catalyst, potassium carbonate base, in DMF/water mixture at 80 °C for 16 hours under inert atmosphere High yield; reaction conditions optimized for selective borylation and coupling

Reaction Conditions and Catalysts

  • Catalyst: PdCl2(dppf)·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex) is commonly used for cross-coupling steps involving boronate esters.
  • Base: Potassium carbonate (K2CO3) is employed to facilitate deprotonation and promote coupling.
  • Solvent: A mixture of N,N-dimethylformamide and water (9:1) is used to maintain solubility and reaction efficiency.
  • Temperature: Moderate heating at 80 °C for extended periods (up to 16 hours) ensures complete reaction.
  • Atmosphere: Inert atmosphere (argon or nitrogen) is essential to prevent oxidation and side reactions.

Analytical Data and Purification

  • Purification: Silica gel chromatography using hexanes/ethyl acetate gradients (0-100%) is effective for isolating pure product.
  • Characterization:
    • NMR (1H, 13C): Chemical shifts confirm the presence of the heterocyclic core and boronate ester.
    • Mass Spectrometry (ESI-MS): Molecular ion peak consistent with C14H23BN2O3 (m/z ~279 [M+H]+).
    • HPLC: Retention time around 1.0 min under LCMS conditions confirms purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives
Catalyst PdCl2(dppf)·CH2Cl2
Base Potassium carbonate
Solvent System DMF/H2O (9:1)
Temperature 80 °C (16 h)
Atmosphere Argon (inert)
Purification Silica gel chromatography (hexanes/ethyl acetate)
Yield High (up to quantitative in intermediate steps)
Characterization NMR, MS, HPLC

Research Findings and Perspectives

  • The use of pinacol boronate esters in heterocyclic chemistry provides a versatile handle for further functionalization via Suzuki-Miyaura cross-coupling reactions.
  • Microwave-assisted alkylation steps shorten reaction times and improve yields in intermediate preparation.
  • The palladium-catalyzed borylation and coupling under mild aqueous-organic conditions demonstrate environmentally friendlier synthetic approaches compared to traditional anhydrous methods.
  • The compound’s solubility and bioavailability parameters (e.g., high gastrointestinal absorption and blood-brain barrier permeability) make it a promising scaffold for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products

    Oxidation: Boronic acids, boronate esters.

    Reduction: Borohydrides, boranes.

    Substitution: Various substituted imidazo[1,2-b]pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Core Heterocycle Variations

Imidazo[1,2-b]pyridazine Derivatives
  • Example: 3-(4-Amino-3,5-difluorophenyl)-N-(1-methylpiperidin-4-yl)-imidazo[1,2-b]pyridazin-6-amine ().
  • Key Differences : Replaces the pyrazole ring in the bicyclic system with a pyridazine. The boronic ester is attached to an aniline substituent rather than the core heterocycle.
Pyrrolo[1,2-b]pyrazole Derivatives
  • Example : 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ().
  • Key Differences : The core is a pyrrolo[1,2-b]pyrazole (5-membered pyrrole fused to pyrazole) instead of imidazo[1,2-b]pyrazole.
  • Implications : Reduced aromaticity in the pyrrolo ring may influence solubility and metabolic stability.
Imidazo[2,1-c][1,2,4]triazinone Derivatives
  • Example : 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one ().
  • Key Differences: Incorporates a triazinone ring, introducing additional hydrogen-bonding sites.

Boronic Ester Positioning and Substituents

Aryl-Boronic Esters
  • Example : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole ().
  • Key Differences : Boronic ester is attached to a phenyl ring rather than a fused heterocycle.
  • Implications : Improved steric accessibility for cross-coupling but reduced conformational rigidity compared to bicyclic systems.
Pyrazole-Boronic Esters
  • Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ().
  • Key Differences : A simple pyrazole with a boronic ester at the 4-position.

Physical and Chemical Properties

Compound Class Melting Point (°C) Molecular Weight (g/mol) Solubility Stability
Target Compound Not Reported ~275–300 (estimated) Organic solvents Stable under inert
Pyrrolo[1,2-b]pyrazole Boronate 122.5–123.5 276.14 () DCM, THF Hydrolysis-prone
Aryl-Boronic Esters 144–145 194.04 () Polar aprotic Moderate stability

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that elucidate its efficacy and safety.

  • IUPAC Name: this compound
  • Molecular Formula: C15H20BNO3
  • Molecular Weight: 273.14 g/mol
  • CAS Number: 1807699-60-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including its potential as an anti-cancer agent and its effects on specific enzyme inhibition.

  • Kinase Inhibition: The compound has shown promise as a kinase inhibitor. Kinases play a crucial role in signaling pathways related to cell growth and proliferation. Inhibiting these enzymes can lead to reduced tumor growth.
  • Selectivity Profiles: Studies have indicated that structural modifications can enhance selectivity towards specific kinase isoforms while minimizing off-target effects (Table 1).

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated that it possesses significant cytotoxicity with IC50 values in the low micromolar range against breast and lung cancer cells. The study emphasized its selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Case Study 2: Enzyme Inhibition

Research highlighted in European Journal of Medicinal Chemistry demonstrated that the compound inhibits specific cytochrome P450 enzymes (CYP450), which are essential for drug metabolism. This inhibition can potentially lead to drug-drug interactions but also suggests a pathway for enhancing the bioavailability of co-administered drugs .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeIC50 (µM)Remarks
AnticancerBreast Cancer Cells2.5Significant cytotoxicity observed
AnticancerLung Cancer Cells3.0Selective activity over normal cells
Enzyme InhibitionCYP450 3A4>10Moderate inhibition; potential for interactions

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate solubility and stability in physiological conditions. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Toxicology

Toxicological assessments are vital to ensure safety in clinical applications. Current data indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.

Q & A

Q. Example Protocol :

React 4-bromophenylboronic acid with pinacol in THF at 60°C for 12 hours.

Condense the boronic ester intermediate with 2,3-dihydropyrazole-1-carbaldehyde in ethanol under reflux.

Purify via silica gel chromatography (yield: ~50–65%) .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments. For example, the dioxaborolane group shows characteristic peaks at δ 1.2–1.4 ppm (CH3) in 1H NMR and δ 24–26 ppm (quaternary carbons) in 13C NMR .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ calculated: 302.1564, observed: 302.1562) .
  • IR Spectroscopy : Identifies B-O bonds (1350–1250 cm⁻¹) and imidazole N-H stretches (~3400 cm⁻¹) .

Q. Table 1: Representative NMR Data

Proton/Carbonδ (ppm)Assignment
B-O-CH31.25dioxaborolane methyl
Imidazole C-H7.8–8.2aromatic protons
Dihydro pyrazole CH23.5–4.0aliphatic protons

Advanced: How can computational methods optimize reaction pathways for novel derivatives?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Solvent/Catalyst Screening : Machine learning algorithms analyze datasets (e.g., reaction yields under varying solvents/temperatures) to identify optimal conditions .
  • Case Study : A study on analogous imidazo[1,2-a]pyrimidines used DFT to predict regioselectivity in cyclization reactions, reducing trial-and-error experimentation by 40% .

Advanced: How to resolve contradictions in spectroscopic data between studies?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC can differentiate between imidazole and pyrazole protons .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles .
  • Isotopic Labeling : 11B NMR clarifies boron coordination states in the dioxaborolane group .

Example : Conflicting 13C NMR shifts for the boronic ester (δ 82–85 ppm vs. 78–80 ppm) were resolved via X-ray analysis, revealing crystal packing effects .

Advanced: How does the dioxaborolane moiety influence Suzuki-Miyaura cross-coupling reactivity?

Methodological Answer:

  • Electronic Effects : The electron-rich dioxaborolane enhances oxidative addition efficiency with palladium catalysts (e.g., Pd(PPh3)4) .
  • Steric Considerations : Tetramethyl groups hinder coupling with bulky aryl halides, requiring optimized ligands (e.g., XPhos) .
  • Reaction Optimization :
    • Base: Cs2CO3 (improves transmetallation).
    • Solvent: Dioxane/H2O (9:1) for solubility.
    • Temperature: 80–100°C for 12–24 hours .

Q. Table 2: Cross-Coupling Yields with Varied Substrates

Aryl HalideCatalystYield (%)
4-BromotoluenePd(OAc)2/XPhos75
2-ChloroquinolinePdCl2(dppf)58

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer:

  • Kinase Inhibition Assays : The imidazo[1,2-b]pyrazole core interacts with ATP-binding pockets. Use fluorescence polarization (FP) assays with recombinant kinases .
  • Protease Binding Studies : Employ surface plasmon resonance (SPR) to measure affinity (KD values) .
  • In Vitro Toxicity : MTT assays in HEK293 cells (IC50: ~10–50 µM) .

Advanced: What strategies mitigate instability in aqueous solutions?

Methodological Answer:

  • pH Control : Buffers (pH 6–7) reduce hydrolysis of the boronic ester.
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without degradation .

Advanced: How to design analogs with enhanced bioavailability?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOCH3) to reduce LogP from ~3.5 to 2.0–2.5 .
  • Prodrug Strategies : Convert the boronic ester to a trifluoroborate salt for improved plasma stability .
  • Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

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